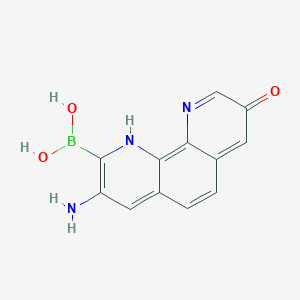
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid: is a boronic acid derivative that features a phenanthroline core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The phenanthroline moiety is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid typically involves the following steps:
Formation of the Phenanthroline Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Amino and Hydroxy Groups: Functionalization of the phenanthroline core to introduce amino and hydroxy groups can be done using nitration followed by reduction and hydroxylation reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: : Used in the synthesis of complex organic molecules through cross-coupling reactions. Biology : Potential use in the development of fluorescent probes for metal ion detection. Medicine : Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Industry : Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid would depend on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it might interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives and phenanthroline-based ligands. Compared to simple boronic acids, the presence of the phenanthroline moiety in b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid provides additional functionality and the ability to form stable metal complexes. This makes it unique and valuable for specific applications in coordination chemistry and materials science.
List of Similar Compounds
Phenanthroline: A common ligand in coordination chemistry.
Boronic Acids: Widely used in organic synthesis.
Bipyridine: Another ligand used in coordination chemistry.
Properties
Molecular Formula |
C12H10BN3O3 |
|---|---|
Molecular Weight |
255.04 g/mol |
IUPAC Name |
(3-amino-8-oxo-1H-1,10-phenanthrolin-2-yl)boronic acid |
InChI |
InChI=1S/C12H10BN3O3/c14-9-4-7-2-1-6-3-8(17)5-15-10(6)11(7)16-12(9)13(18)19/h1-5,16,18-19H,14H2 |
InChI Key |
QVIWRTKOPKDVDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C2C=CC3=CC(=O)C=NC3=C2N1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



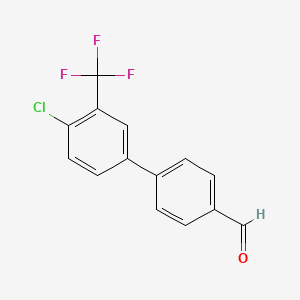
![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)



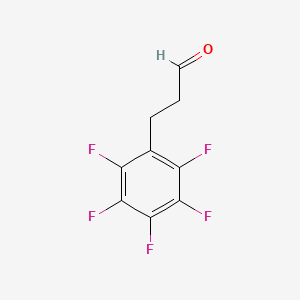


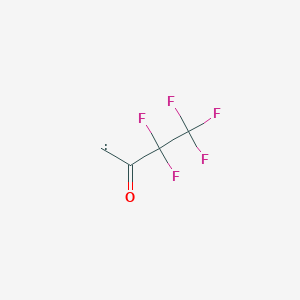
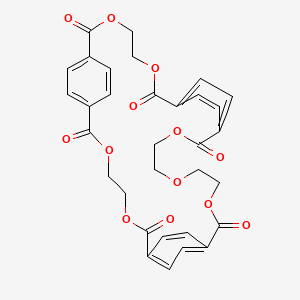
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
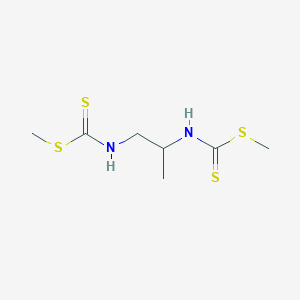
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
